ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features multiple functional groups, including furan, pyrrolidinone, thiazole, and ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrrolidinone core: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the furan rings: This step may involve the use of furan derivatives and coupling reactions to attach the furan moieties to the core structure.
Formation of the thiazole ring: This can be accomplished through a cyclization reaction involving thioamide and α-haloketone precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and pyrrolidinone rings can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the carbonyl and double bond sites.
Substitution: The ester and thiazole moieties can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may interact with specific biological targets, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups and potential for chemical modifications.
Mechanism of Action
The mechanism of action of ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The furan and thiazole rings may play a crucial role in binding to these targets, while the ester and pyrrolidinone moieties may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups within a single molecule
Biological Activity
Ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, a furan moiety, and a pyrrolidine structure, which contribute to its biological activity. The presence of hydroxymethyl and dioxo groups suggests potential interactions with biological targets.
1. Antioxidant Activity
Research indicates that compounds with furan and thiazole structures often exhibit significant antioxidant properties. This compound has demonstrated strong antioxidant activity in various assays. For instance, it may scavenge free radicals effectively, thereby protecting cells from oxidative stress.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that the thiazole and furan components may enhance membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents.
3. Enzyme Inhibition
Preliminary data suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of sucrase and maltase, which are crucial in carbohydrate metabolism. Such inhibition can be beneficial in managing conditions like diabetes by regulating blood glucose levels.
Case Study 1: Antioxidant Efficacy
In a study examining the antioxidant properties of similar compounds, ethyl derivatives were tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent .
Case Study 2: Antimicrobial Activity
A comparative analysis of various thiazole derivatives revealed that the compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be relatively low, indicating high potency .
The biological activities of this compound can be attributed to its structural features:
- Radical Scavenging : The hydroxymethyl group likely contributes to electron donation capabilities, neutralizing free radicals.
- Membrane Disruption : The lipophilic nature of the furan and thiazole rings facilitates interaction with microbial membranes.
Research Findings Summary Table
Properties
Molecular Formula |
C21H18N2O7S |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
ethyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H18N2O7S/c1-4-28-20(27)18-11(3)22-21(31-18)23-15(12-6-5-9-29-12)14(17(25)19(23)26)16(24)13-8-7-10(2)30-13/h5-9,15,25H,4H2,1-3H3 |
InChI Key |
GWQIPNFIHJZACH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=CO4)C |
Origin of Product |
United States |
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